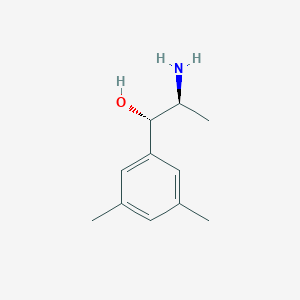
(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and nitroethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3,5-dimethylbenzaldehyde and nitroethane to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to a secondary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-(3,5-dimethylphenyl)propan-1-one.
Reduction: Formation of N-alkylated derivatives.
Substitution: Formation of N-alkylated amino alcohols.
科学的研究の応用
(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is utilized in various scientific research fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, influencing its biological activity.
類似化合物との比較
Similar Compounds
- (1S,2S)-1-(2-methoxy-3,5-dimethylphenyl)-2-(propylamino)propan-1-ol
- (1S,2S)-2-{[(2R)-2-hydroxypropyl]amino}-1-(2-methoxy-3,5-dimethylphenyl)propan-1-ol
Uniqueness
(1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact selectively with biological targets, making it valuable in scientific research and industrial applications.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(1S,2S)-2-amino-1-(3,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(13)9(3)12/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1 |
InChIキー |
YBAYZNDAGDFODI-GXSJLCMTSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)[C@@H]([C@H](C)N)O)C |
正規SMILES |
CC1=CC(=CC(=C1)C(C(C)N)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13161012.png)


![({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene](/img/structure/B13161023.png)
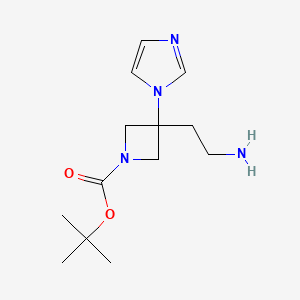
![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)
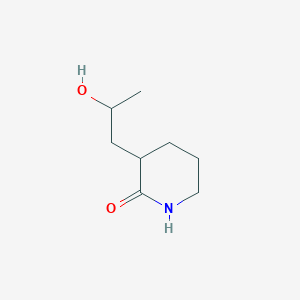


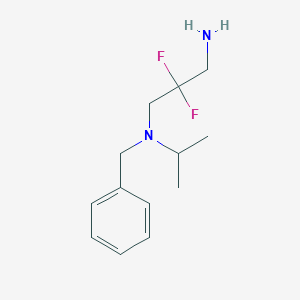
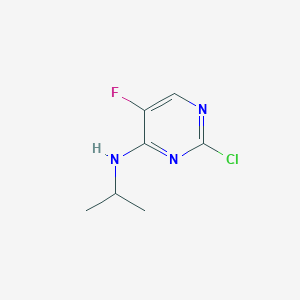
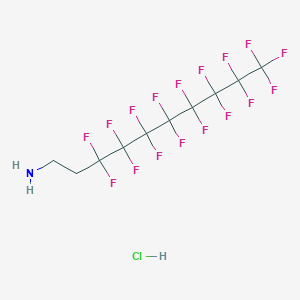
![6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13161094.png)
